molecular formula C13H11BrN4 B11220142 7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11220142
M. Wt: 303.16 g/mol
InChI Key: RTWSZSDUIBGRRB-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromophenyl group at the 7th position and an ethyl group at the 2nd position of the triazolo[1,5-a]pyrimidine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis can also be adapted for industrial-scale production due to its advantages in reaction time and energy efficiency .

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromophenyl group in 7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the triazolo[1,5-a]pyrimidine ring or the substituents.

  • Cyclization Reactions: : The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate, used in substitution and alkylation reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Researchers are investigating its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its applications include the creation of advanced polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can inhibit or modulate the activity of these targets, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the ethyl group influences its pharmacokinetic properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H11BrN4

Molecular Weight

303.16 g/mol

IUPAC Name

7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H11BrN4/c1-2-12-16-13-15-8-7-11(18(13)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3

InChI Key

RTWSZSDUIBGRRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br

Origin of Product

United States

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